molecular formula C20H29N3O2 B6922044 N-[1-(2-methoxyethyl)piperidin-4-yl]-8-propoxyquinolin-4-amine

N-[1-(2-methoxyethyl)piperidin-4-yl]-8-propoxyquinolin-4-amine

Cat. No.: B6922044
M. Wt: 343.5 g/mol
InChI Key: RWDSLBSDHMQGLR-UHFFFAOYSA-N
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Description

N-[1-(2-methoxyethyl)piperidin-4-yl]-8-propoxyquinolin-4-amine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring substituted with a methoxyethyl group and a quinoline ring substituted with a propoxy group, making it a versatile molecule for research and industrial purposes.

Properties

IUPAC Name

N-[1-(2-methoxyethyl)piperidin-4-yl]-8-propoxyquinolin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29N3O2/c1-3-14-25-19-6-4-5-17-18(7-10-21-20(17)19)22-16-8-11-23(12-9-16)13-15-24-2/h4-7,10,16H,3,8-9,11-15H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWDSLBSDHMQGLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=CC2=C(C=CN=C21)NC3CCN(CC3)CCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-methoxyethyl)piperidin-4-yl]-8-propoxyquinolin-4-amine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the piperidine ring, followed by the introduction of the methoxyethyl group. The quinoline ring is then synthesized separately and functionalized with a propoxy group. Finally, the two moieties are coupled under specific reaction conditions, such as using a suitable base and solvent, to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting appropriate catalysts, solvents, and reaction conditions to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2-methoxyethyl)piperidin-4-yl]-8-propoxyquinolin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine or quinoline rings using reagents like sodium hydride or lithium diisopropylamide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in anhydrous solvents like tetrahydrofuran.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce fully saturated piperidine derivatives.

Scientific Research Applications

N-[1-(2-methoxyethyl)piperidin-4-yl]-8-propoxyquinolin-4-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a ligand in receptor binding studies and enzyme inhibition assays.

    Medicine: Explored for its therapeutic potential in treating neurological disorders and as an anti-cancer agent.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[1-(2-methoxyethyl)piperidin-4-yl]-8-propoxyquinolin-4-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. For instance, it could act as an agonist or antagonist at certain receptors, influencing cellular responses and physiological processes.

Comparison with Similar Compounds

Similar Compounds

    N-[(1-alkylpiperidin-4-yl)methyl]-1H-indazole-3-carboxamides: These compounds share a similar piperidine core but differ in their functional groups and overall structure.

    N-(1-(2-methoxyethyl)piperidin-4-yl)cyclopentanecarboxamide: This compound has a cyclopentanecarboxamide moiety instead of the quinoline ring.

Uniqueness

N-[1-(2-methoxyethyl)piperidin-4-yl]-8-propoxyquinolin-4-amine stands out due to its unique combination of a piperidine ring with a methoxyethyl group and a quinoline ring with a propoxy group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

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